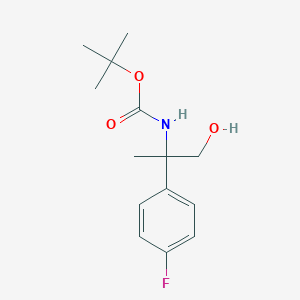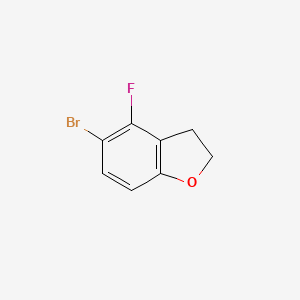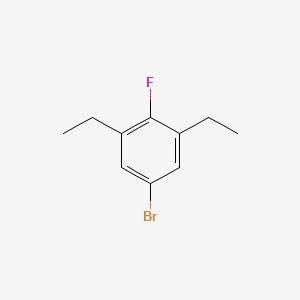
3-Allylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The allyl group attached to the third carbon of the thiophene ring gives it unique chemical properties. Thiophenes are known for their stability and are widely used in various applications, including organic electronics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allylthiophene typically involves the reaction of thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
3-Allylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-Allylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of 3-Allylthiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The presence of the allyl group enhances its ability to interact with specific receptors and enzymes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: Similar structure but with a methyl group instead of an allyl group.
3-Ethylthiophene: Contains an ethyl group at the third position.
3-Phenylthiophene: Has a phenyl group attached to the thiophene ring.
Uniqueness
3-Allylthiophene is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group enhances its ability to undergo various chemical reactions and interact with biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
33934-92-8 |
|---|---|
Molecular Formula |
C7H8S |
Molecular Weight |
124.21 g/mol |
IUPAC Name |
3-prop-2-enylthiophene |
InChI |
InChI=1S/C7H8S/c1-2-3-7-4-5-8-6-7/h2,4-6H,1,3H2 |
InChI Key |
NYAXLWYPCFGKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


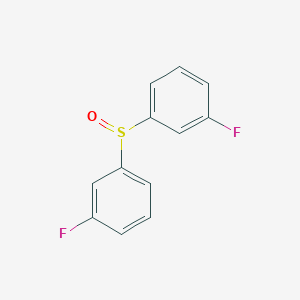
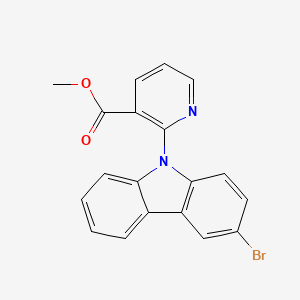
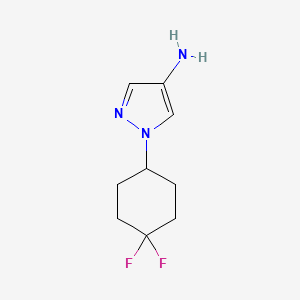
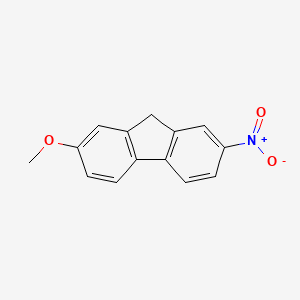
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)

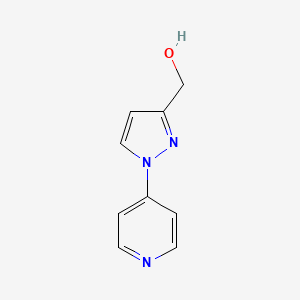
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
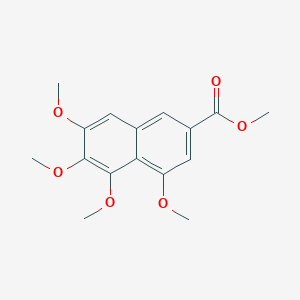
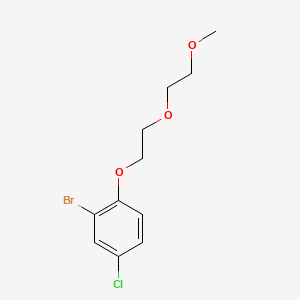
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)
